2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide

Catalog No.
S868854
CAS No.
1311314-85-8
M.F
C15H16ClNO
M. Wt
261.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide

CAS Number

1311314-85-8

Product Name

2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide

IUPAC Name

2-chloro-N-(1-naphthalen-2-ylethyl)propanamide

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

InChI

InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h3-11H,1-2H3,(H,17,18)

InChI Key

FDSDKXVASPHSSY-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(C)Cl

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(C)Cl

Currently Available Information:

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2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide is an organic compound with the molecular formula C15H16ClNO\text{C}_{15}\text{H}_{16}\text{ClNO} and a molecular weight of 261.74 g/mol. It is characterized by the presence of a chloro group, a naphthalene ring, and a propanamide moiety. This compound is noted for its unique structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields, including chemistry, biology, and medicine .

Typical of amides and chlorinated compounds. Its reactivity is influenced by the presence of the chloro group, which can undergo nucleophilic substitution reactions. The amide group may also be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, due to its aromatic nature, 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide can engage in electrophilic aromatic substitution reactions, expanding its utility in synthetic organic chemistry.

Research indicates that 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural similarity to other bioactive compounds allows it to interact with various biological targets, which may lead to inhibition or activation of specific enzymes or receptors involved in cellular processes. The compound's interaction with cellular signaling pathways suggests its potential use as a therapeutic agent.

The synthesis of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide typically involves the reaction of 2-naphthyl ethylamine with 2-chloropropanoyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the process. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product. On an industrial scale, production methods may involve optimized reaction conditions using automated systems to enhance efficiency and yield .

The applications of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide span several fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored as a potential drug candidate due to its structural similarities to other pharmacologically active compounds.
  • Industry: Utilized in developing specialty chemicals and materials .

Studies on the interaction of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide with biological targets reveal that it likely binds through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The naphthalene ring contributes to π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and cellular functions. The compound's effects on cell signaling pathways and gene expression underscore its potential role in modulating cellular metabolism .

Several compounds share structural similarities with 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide, including:

  • 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide: Another chlorinated amide derivative that may exhibit different reactivity patterns due to variations in the naphthalene substitution.
  • Naphthalene derivatives: Various derivatives that do not contain the chloro or propanamide groups but share similar aromatic characteristics.

Uniqueness

The uniqueness of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide lies in its specific structural configuration that imparts distinct chemical reactivity and biological activity compared to its analogs. This specificity makes it a valuable compound for targeted research applications .

XLogP3

3.7

Dates

Last modified: 08-16-2023

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